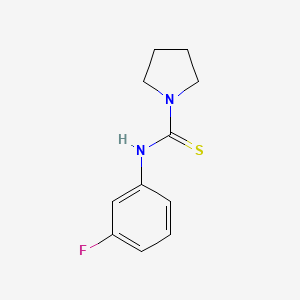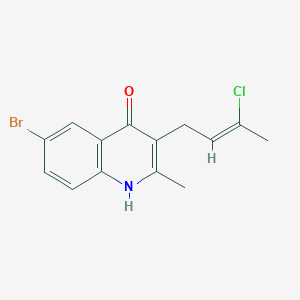
N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide, also known as FPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPC belongs to the class of thioamides, which are known to exhibit various biological activities.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to increased levels of acetylcholine, which is important for cognitive function. N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has also been shown to inhibit the activity of various kinases and receptors, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has also been shown to inhibit the replication of viruses such as HIV and influenza. Additionally, N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been shown to have analgesic and anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit various biological activities. However, N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has not been extensively studied in humans, and its safety profile is not well established.
Future Directions
There are several future directions for research on N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide. One area of interest is the potential use of N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to increased levels of acetylcholine, which is important for cognitive function. Additionally, N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been shown to inhibit the activity of various kinases and receptors, which are involved in cell signaling pathways. These effects may be beneficial in the treatment of neurological disorders.
Another area of interest is the potential use of N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide as an antibacterial and antiviral agent. N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been shown to inhibit the growth of various bacteria and viruses, including HIV and influenza. Further research is needed to determine the efficacy of N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide in treating these infections.
Conclusion:
In conclusion, N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been shown to exhibit anticancer, antiviral, and antibacterial activities. Additionally, N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide involves the reaction of 3-fluorophenyl isothiocyanate with pyrrolidine-1-carbodithioic acid. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is then purified using column chromatography to obtain pure N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide. The yield of N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide is typically around 50-60%, and the purity can be confirmed using NMR spectroscopy.
Scientific Research Applications
N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been studied for its analgesic and anti-inflammatory properties.
properties
IUPAC Name |
N-(3-fluorophenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2S/c12-9-4-3-5-10(8-9)13-11(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSLAGARSHFMIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-chlorobenzyl)thio]-4-pyrimidinol](/img/structure/B5849470.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5849476.png)



![2-methyl-N-[2-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B5849501.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5849504.png)
![2-(3,4-dimethoxyphenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B5849511.png)

![4-[(4-methoxyphenyl)amino]-6-methyl-2-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B5849535.png)

![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-phenylethanone](/img/structure/B5849542.png)